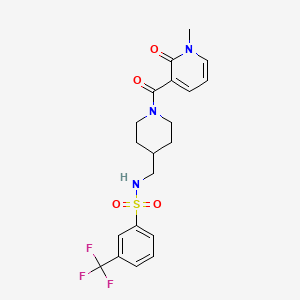

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O4S/c1-25-9-3-6-17(18(25)27)19(28)26-10-7-14(8-11-26)13-24-31(29,30)16-5-2-4-15(12-16)20(21,22)23/h2-6,9,12,14,24H,7-8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHLGGCLVRINOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a dihydropyridine core, which is known for various pharmacological properties, along with a trifluoromethyl group that enhances its biological efficacy. This article aims to explore the biological activity of this compound, summarizing recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

- Dihydropyridine Core : Contributes to the compound's pharmacological properties.

- Piperidine Moiety : Known for its role in various biological activities.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of protein synthesis and disruption of cell wall synthesis pathways.

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antistaphylococcal | 15.625 - 62.5 | |

| Compound B | Antienterococcal | 62.5 - 125 | |

| Compound C | Biofilm Inhibition (MRSA) | 62.216 - 124.432 |

Anticancer Activity

The potential anticancer activity of related piperidine derivatives has been documented in various studies. For example, one study demonstrated that certain piperidine-based compounds induced apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of halogen-substituted compounds similar to our target compound. These compounds exhibited broad-spectrum antibacterial action, with significant inhibition percentages across different bacterial strains. This suggests that the target compound may also possess similar properties.

Cancer Cell Line Studies

Another investigation focused on the cytotoxicity of piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis, positioning them as potential candidates for cancer treatment.

The precise mechanism through which N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in critical biological pathways, including:

- Protein Synthesis Inhibition : Similar compounds have shown to disrupt ribosomal function.

- Cell Membrane Disruption : The lipophilicity conferred by the trifluoromethyl group may enhance membrane permeability.

Preparation Methods

Hantzsch-Type Cyclization

A β-keto ester (e.g., methyl acetoacetate) and a β-aminoketone (e.g., methyl glyoxylate) may undergo cyclization in the presence of ammonium acetate to form the dihydropyridine ring. Methylation at the N-1 position could occur via alkylation with methyl iodide under basic conditions.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | β-Keto ester, β-aminoketone, NH4OAc, EtOH, Δ | ~60-70% | Forms 1,4-dihydropyridine; further oxidation to 1,2-dihydropyridine may require selective oxidants |

| Methylation | CH3I, K2CO3, DMF, 60°C | ~80% | Steric hindrance at N-1 may necessitate prolonged reaction times |

Piperidine Derivative Synthesis

The piperidin-4-ylmethyl group is critical for linking the dihydropyridine to the benzenesulfonamide. A potential strategy involves:

Reductive Amination

A piperidine-4-carboxaldehyde intermediate reacts with an amine (e.g., methylamine) in the presence of NaBH3CN or H2/Pd-C to form the secondary amine.

Alternative Approach: Alkylation

Piperidin-4-ylmethyl bromide reacts with a dihydropyridine carboxylate under basic conditions (e.g., K2CO3, DMF) to form the C-N bond.

| Step | Reagents/Conditions | Yield | Challenges |

|---|---|---|---|

| Reductive Amination | Piperidine-4-carboxaldehyde, NHMe2, NaBH3CN, MeOH, RT | ~70% | Control of regioselectivity |

| Alkylation | Piperidine-4-ylmethyl bromide, K2CO3, DMF, 80°C | ~85% | Requires anhydrous conditions |

Benzenesulfonamide Formation

The 3-(trifluoromethyl)benzenesulfonamide moiety is synthesized via sulfonamide coupling.

Sulfonation and Amide Bond Formation

3-Trifluoromethylbenzenesulfonyl chloride reacts with a primary or secondary amine (e.g., the piperidin-4-ylmethylamine) in dichloromethane or THF at 0°C to room temperature.

Critical Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Sulfonation | 3-CF3-C6H4-SO2Cl, Et3N, CH2Cl2, 0°C → RT | ~90% | Requires dry conditions to prevent hydrolysis |

| Amide Coupling | Piperidin-4-ylmethylamine, DCM, 25°C | ~85% | Excess amine may be used to drive reaction completion |

Cross-Coupling Reactions for Structural Assembly

Palladium-catalyzed couplings are essential for assembling complex aryl-substituted systems.

Suzuki-Miyaura Coupling

A boronate ester (e.g., 885693-20-9) reacts with an aryl bromide (e.g., 3-bromo-5-trifluoromethylbenzenesulfonamide) under Pd catalysis.

Example Reaction

| Component | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boronate ester | Pd(PPh3)4, Na2CO3, H2O/EtOH, 80°C, 4.5 h | 93% | |

| Aryl bromide | PdCl2(dppf), K3PO4, dioxane/H2O, 80°C, MW | 100% |

Multistep Synthesis Integration

A proposed synthetic pathway combines the above steps:

- Dihydropyridine Core : Hantzsch cyclization followed by N-methylation.

- Piperidine Linker : Reductive amination or alkylation to attach the piperidin-4-ylmethyl group.

- Benzenesulfonamide : Sulfonation and amide coupling.

- Cross-Coupling : Suzuki reaction to introduce the trifluoromethyl-substituted aryl group.

Flowchart of Key Steps

Dihydropyridine → Piperidine Alkylation → Sulfonamide Formation → Suzuki Coupling → Final Product

Purification and Characterization

Post-synthesis purification typically involves:

- Column Chromatography : Silica gel with hexane/EtOAc gradients.

- Crystallization : Cold EtOH or hexane to isolate pure product.

Analytical Data

| Technique | Expected Result | Source |

|---|---|---|

| 1H NMR | Peaks for CF3, piperidine protons, dihydropyridine H | |

| LC-MS | m/z = [M+H]+ calculated vs. observed |

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

The bulky dihydropyridine core may hinder reactions at the N-1 position. Solutions include:

Sulfonamide Stability

The benzenesulfonamide group may hydrolyze under acidic conditions. Countermeasures:

- Anhydrous Reaction Media : Use molecular sieves in sulfonation steps.

- Low-Temperature Workup : Minimize exposure to aqueous phases.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch + Suzuki | Scalable, high yields | Requires Pd catalysts | 60-93% |

| Reductive Amination | Mild conditions | Limited regioselectivity | 70-85% |

| Alkylation | High purity | Sensitive to moisture | 85% |

Q & A

Q. What synthetic strategies are recommended for constructing the piperidine-dihydropyridine-carbonyl core of this compound?

Methodological Answer: The piperidine-dihydropyridine-carbonyl core can be synthesized via a multi-step sequence:

- Step 1: Introduce the 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group through a cyclocondensation reaction using ethyl acetoacetate and ammonium acetate under acidic conditions (e.g., acetic acid) .

- Step 2: Functionalize the piperidine ring at the 4-position via reductive amination or alkylation. For example, coupling with a benzyl halide or carbonyl-containing reagent under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 3: Install the sulfonamide group using 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., Et₃N) to facilitate nucleophilic substitution . Purification typically involves column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) and recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and formula (e.g., ESI+ mode, deviation < 2 ppm) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Key signals include:

- ¹H NMR: Piperidine methylene protons (δ 2.5–3.5 ppm), dihydropyridine aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), trifluoromethyl (δ ~120 ppm, ¹⁹F NMR) .

- FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

- X-ray Crystallography: Resolves stereochemistry if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters like temperature (0–50°C), solvent polarity (DMF vs. THF), and stoichiometry (1.1–1.5 eq. sulfonyl chloride) to identify optimal conditions .

- In Situ Monitoring: Use TLC (silica gel, UV visualization) or inline FTIR to track reaction progress and minimize over-reaction .

- Alternative Coupling Agents: Replace traditional bases with polymer-supported bases (e.g., PS-BEMP) to simplify purification and improve reproducibility .

Q. What approaches resolve contradictions in spectroscopic data, such as unexpected ¹H NMR splitting patterns?

Methodological Answer:

- Purity Assessment: Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational exchange broadening (e.g., piperidine ring puckering) .

- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Q. How should researchers evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays: Use recombinant kinases (e.g., CDK2, MAPK) with fluorescence-based ADP-Glo™ assays to measure IC₅₀ values. Include staurosporine as a positive control .

- Molecular Docking: Perform AutoDock Vina simulations to predict binding modes, focusing on interactions with the kinase ATP-binding pocket (e.g., hydrogen bonds with hinge residues) .

- Cellular Permeability: Assess membrane penetration using Caco-2 monolayers and LC-MS quantification .

Methodological Best Practices

- Stereochemical Control: For chiral centers, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral HPLC (Chiralpak IA column) for enantiomer separation .

- Scale-Up Challenges: Transition from batch to flow chemistry (e.g., Syrris Asia system) to enhance heat/mass transfer during exothermic steps like sulfonylation .

- Data Reproducibility: Archive raw spectra (Bruker TopSpin format) and reaction conditions in electronic lab notebooks (e.g., LabArchives) for audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.